molecular formula C25H27N3O2S B2375047 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 369398-35-6

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2375047
CAS No.: 369398-35-6
M. Wt: 433.57
InChI Key: ZACJNULGMWOYKF-UHFFFAOYSA-N
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Description

The compound 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (hereafter referred to as Compound A) is a tetrahydropyridine-based acetamide derivative. Its structure features a 3-cyano-6-oxo tetrahydropyridine core substituted with a 4-isopropylphenyl group at position 4 and a thioacetamide side chain at position 2, which is further functionalized with a 4-ethylphenyl group. The molecular formula is C₂₆H₂₇N₃O₂S (molecular weight: ~469.6 g/mol). The isopropyl and ethyl substituents confer significant lipophilicity, distinguishing it from analogs with polar or electron-withdrawing groups .

Properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-4-17-5-11-20(12-6-17)27-24(30)15-31-25-22(14-26)21(13-23(29)28-25)19-9-7-18(8-10-19)16(2)3/h5-12,16,21H,4,13,15H2,1-3H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACJNULGMWOYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridine with a sulfanyl reagent, followed by the introduction of the N-(4-ethylphenyl)acetamide group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the cyano group can produce an amine.

Scientific Research Applications

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the hydroxy and sulfanyl groups can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound A is structurally related to several acetamide derivatives documented in the literature. Key differences lie in the substituents on the tetrahydropyridine core and the N-phenylacetamide moiety:

Compound R₁ (Core Substitution) R₂ (Acetamide Substitution) Molecular Weight (g/mol) Notable Properties
Compound A 4-(Propan-2-yl)phenyl 4-Ethylphenyl 469.6 High lipophilicity
4-Fluorophenyl Phenyl 405.4 Enhanced polarity (F substituent)
4,6-Distyryl 4-Chlorophenyl 370.8 Extended conjugation (styryl groups)
4-Ethoxy-3-methoxyphenyl 2,6-Dimethylphenyl 529.7 Increased steric bulk
2-Furyl 2-Methoxyphenyl ~450 (estimated) Heterocyclic influence (furyl group)
  • Lipophilicity: The isopropyl and ethyl groups in Compound A contribute to higher logP values compared to halogenated (e.g., 4-fluorophenyl in ) or oxygenated (e.g., methoxy in ) analogs.
  • Electronic Effects : Unlike the electron-withdrawing fluorine in or chlorine in , the alkyl groups in Compound A are electron-donating, which may alter binding interactions with biological targets.

Spectral and Crystallographic Data

While explicit data for Compound A is unavailable, inferences can be drawn from analogs:

  • ¹H-NMR :
    • The ethyl group (N-(4-ethylphenyl)) would show a triplet at δ ~1.2–1.4 (CH₃) and a quartet at δ ~2.5–2.7 (CH₂).
    • The isopropyl group (4-(propan-2-yl)phenyl) would exhibit a septet at δ ~2.8–3.0 (CH) and doublets at δ ~1.2–1.3 (CH₃) .
  • MS : A molecular ion peak at m/z ~470 [M+H]⁺ is expected, with fragmentation patterns similar to .

Crystallographic studies (e.g., via SHELX ) would likely reveal intermolecular hydrogen bonding between the acetamide NH and the pyridinone oxygen, as seen in related structures .

Biological Activity

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound with notable potential in pharmacological applications. Its unique chemical structure incorporates various functional groups that may contribute to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Details
Molecular FormulaC23H26N3O2S
IUPAC Name2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Molecular Weight426.54 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that it may inhibit specific enzymes or modulate receptor signaling pathways. The presence of the cyano and tetrahydropyridine moieties enhances its binding affinity to target sites, potentially leading to significant biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibit antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were determined for various strains, demonstrating significant inhibition compared to conventional antibiotics.
  • Fungal Activity : The compound has also been evaluated against fungal pathogens using agar well diffusion methods.
    • Results indicated varying degrees of antifungal activity, with some analogs showing comparable efficacy to established antifungal agents.

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of similar compounds. Mechanistic studies indicate that they may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:

  • Cell Cycle Arrest : Compounds like this one have been shown to cause cell cycle arrest in cancer cell lines.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in response to treatment with related compounds.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

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